molecular formula C21H32O2Si2 B3137358 Bis(trimethylsilyl)bisphenol A CAS No. 4387-16-0

Bis(trimethylsilyl)bisphenol A

Cat. No.: B3137358
CAS No.: 4387-16-0
M. Wt: 372.6 g/mol
InChI Key: QLAHMUJINXIWJF-UHFFFAOYSA-N
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Description

Bis(trimethylsilyl)bisphenol A is a chemical compound with the molecular formula C21H32O2Si2. It is a derivative of bisphenol A, where the hydroxyl groups are replaced by trimethylsilyl groups. This compound is known for its use in the synthesis of high-performance polymers and as a stabilizer in various industrial applications .

Scientific Research Applications

Bis(trimethylsilyl)bisphenol A has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis(trimethylsilyl)bisphenol A can be synthesized through the reaction of bisphenol A with trimethylchlorosilane. The reaction typically occurs in the presence of a base, such as pyridine, which acts as a catalyst. The reaction conditions include maintaining a controlled temperature and ensuring an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where bisphenol A and trimethylchlorosilane are mixed under controlled conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

Bis(trimethylsilyl)bisphenol A undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include silanol derivatives, simpler silane compounds, and various substituted bisphenol derivatives .

Mechanism of Action

The mechanism of action of bis(trimethylsilyl)bisphenol A involves its interaction with molecular targets through its trimethylsilyl groups. These groups can form stable complexes with various substrates, enhancing the stability and reactivity of the compound. The pathways involved include the formation of silanol intermediates and subsequent reactions with other functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis(trimethylsilyl)bisphenol A is unique due to its enhanced stability and reactivity provided by the trimethylsilyl groups. These properties make it a valuable compound in the synthesis of high-performance materials and as a stabilizer in various industrial applications .

Properties

IUPAC Name

trimethyl-[4-[2-(4-trimethylsilyloxyphenyl)propan-2-yl]phenoxy]silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32O2Si2/c1-21(2,17-9-13-19(14-10-17)22-24(3,4)5)18-11-15-20(16-12-18)23-25(6,7)8/h9-16H,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLAHMUJINXIWJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)O[Si](C)(C)C)C2=CC=C(C=C2)O[Si](C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32O2Si2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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